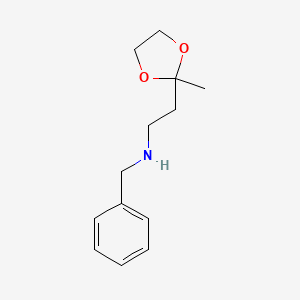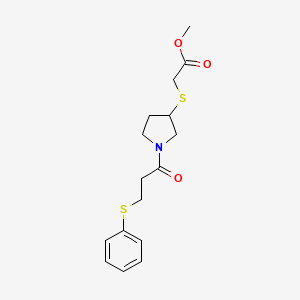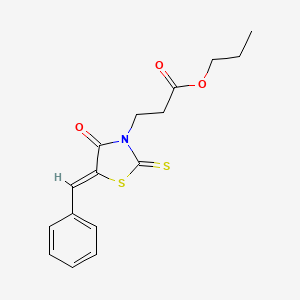
(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide
カタログ番号 B2478099
CAS番号:
1211969-58-2
分子量: 319.38
InChIキー: ZKJYQUOJKJPZFY-UKTHLTGXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide, also known as OPPTS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Antimicrobial Activity
- Synthesized compounds related to the (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide structure have demonstrated notable antimicrobial activity against various bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Corrosion Inhibition
- Pyridazine derivatives, closely related to (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide, have been identified as efficient inhibitors for mild steel corrosion in acidic solutions. These findings are valuable for industries dealing with metal preservation and corrosion control (Nahlé et al., 2017).
Chemical Synthesis and Reactivity
- Research into the synthesis of novel heterocyclic compounds, including structures similar to (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide, has led to the development of various compounds with potential biological and chemical applications. These synthetic pathways offer insights into the versatility and reactivity of these chemical structures (Hamad & Hashem, 2002).
Pharmaceutical Applications
- Derivatives of pyridazinone, similar to (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide, have been studied for their potential as butyrylcholinesterase inhibitors. Such compounds are of interest in the treatment of diseases like Alzheimer's, indicating the significant therapeutic potential of these molecules (Dundar et al., 2019).
特性
IUPAC Name |
(E)-N-[3-(6-oxopyridazin-1-yl)propyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15-8-4-10-16-18(15)12-5-11-17-22(20,21)13-9-14-6-2-1-3-7-14/h1-4,6-10,13,17H,5,11-12H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJYQUOJKJPZFY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

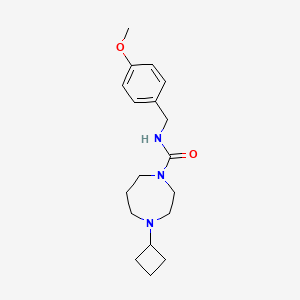
![2-Propan-2-yl-6-prop-2-enoyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2478017.png)
![N-(Cyclohexylmethyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2478018.png)

![2-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2478020.png)
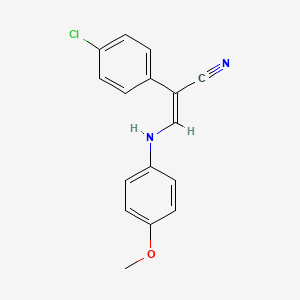

![1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2478029.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine](/img/structure/B2478032.png)
